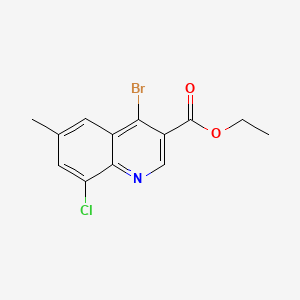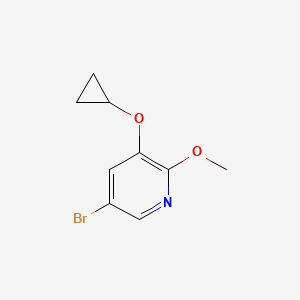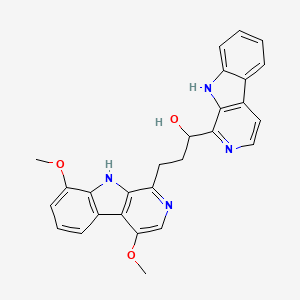
quassidine B
Descripción general
Descripción
Synthesis Analysis
The synthesis of quassidine B and similar compounds has been a topic of research. For example, quassidines I and J, two pairs of new bis-β-carboline alkaloid enantiomers, were isolated from the stems of Picrasma quassioides . Their structures were determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of quassidine B was determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
Quassidine B has a molecular weight of 452.5 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . Its exact mass is 452.18484064 g/mol, and its monoisotopic mass is also 452.18484064 g/mol . The topological polar surface area is 96 Ų, and it has a heavy atom count of 34 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Picrasma quassioides and its extracts, including quassidine B, have shown promising anti-inflammatory properties . In studies, compounds like quassidine E and quassidine G have been found to inhibit the release of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6), which are key players in the inflammatory response .
Antioxidant Applications
Picrasma quassioides has also been associated with antioxidant activity . While specific details about the role of quassidine B in this context are not available, the plant’s extracts have been found to exhibit various pharmacological benefits such as antioxidant activity .
Anti-Microbial Applications
Picrasma quassioides has been used traditionally for its antimicrobial properties, particularly in combating infections . While specific studies on quassidine B’s role in this are not available, the stem of Picrasma quassioides has been found effective for microbial infection .
Anti-Parasitic Applications
Picrasma quassioides and its extracts have been associated with anti-parasitic activities . However, specific details about the role of quassidine B in this context are not available.
Anti-Ulcer Applications
Picrasma quassioides has been associated with anti-ulcer activity . While specific details about the role of quassidine B in this context are not available, the plant’s extracts have been found to exhibit various pharmacological benefits such as anti-ulcer activity .
Neuroprotective Applications
Picrasma quassioides and its extracts have shown potential neuroprotective effects . While specific details about the role of quassidine B in this context are not available, the plant’s extracts have been found to exhibit various pharmacological benefits such as neuroprotection .
Traditional Medicinal Use
Picrasma quassioides has a considerable history of traditional medicinal use in Asia . It’s used for ‘removing heat or dampness’ and detoxification according to concepts of Korean/Asian medicine. This Asian traditional medicine may be used for wind-heat cold (treatments aimed at expelling out heat and cooling the body), sore throat, diarrhea, and eczema .
Anti-Diabetic Applications
Picrasma quassioides has been used in traditional medicine for its potential anti-diabetic properties . While specific studies on quassidine B’s role in this are not available, the plant’s extracts have been found to exhibit various pharmacological benefits such as anti-diabetic activity .
Anti-Aging Applications
Picrasma quassioides and its extracts have shown potential anti-aging effects . While specific details about the role of quassidine B in this context are not available, the plant’s extracts have been found to exhibit various pharmacological benefits such as anti-aging .
Anti-Allergic Applications
Picrasma quassioides has been associated with anti-allergic activity . While specific details about the role of quassidine B in this context are not available, the plant’s extracts have been found to exhibit various pharmacological benefits such as anti-allergic activity .
Propiedades
IUPAC Name |
3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVQNNTQSYWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
quassidine B | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



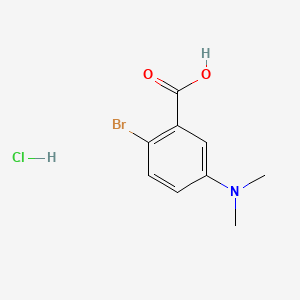
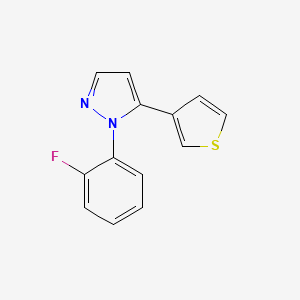
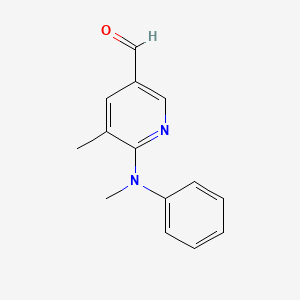
![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
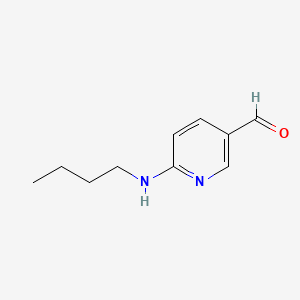
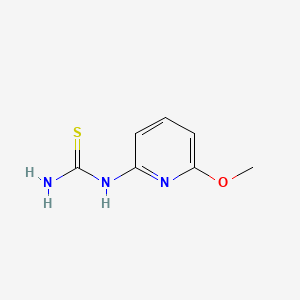
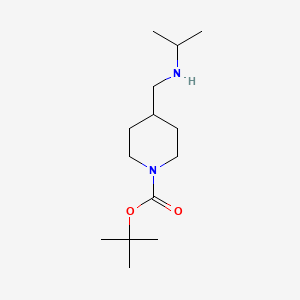
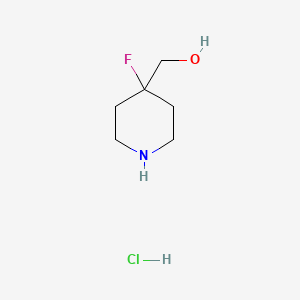
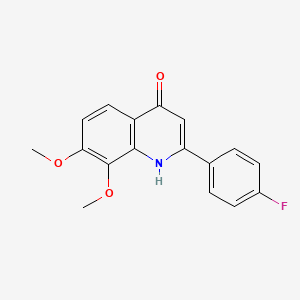
![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)
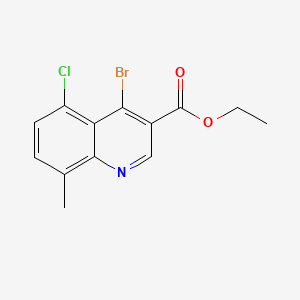
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)
